molecular formula C13H13NO2 B8407537 4-(2,4-Dimethoxyphenyl)pyridine

4-(2,4-Dimethoxyphenyl)pyridine

Cat. No.: B8407537
M. Wt: 215.25 g/mol
InChI Key: ZMVFUQBONUMHBA-UHFFFAOYSA-N
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Description

4-(2,4-Dimethoxyphenyl)pyridine is a chemical compound with the molecular formula C13H13NO2 and a molecular weight of 215.25 g/mol . It belongs to the class of arylpyridines, which are privileged scaffolds in medicinal chemistry and materials science. The compound features a pyridine ring, a fundamental heterocycle in drug design, linked to a 2,4-dimethoxyphenyl group . This structure makes it a valuable intermediate in organic synthesis. Researchers utilize this compound primarily as a precursor for the development of more complex molecules. It can undergo functional group interconversions, such as demethylation of its methoxy groups, to generate pyridine-phenolic ligands . These ligands are amphoteric and possess unique spectroscopic properties, making them suitable for coordinating metal ions and for applications in chemical sensing . The synthetic pathways for such compounds often involve transition metal-catalyzed cross-coupling reactions, like Suzuki-Miyaura coupling, which efficiently form the carbon-carbon bond between the pyridine and aryl rings . This product is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

4-(2,4-dimethoxyphenyl)pyridine

InChI

InChI=1S/C13H13NO2/c1-15-11-3-4-12(13(9-11)16-2)10-5-7-14-8-6-10/h3-9H,1-2H3

InChI Key

ZMVFUQBONUMHBA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=NC=C2)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Key structural analogs differ in substituent positions, electronic properties, and molecular weight (Table 1):

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
4-(2,4-Dimethoxyphenyl)pyridine 2,4-dimethoxyphenyl C₁₃H₁₃NO₂ 227.25* Electron-donating groups; planar structure
(3E)-3-[(2,4-Dimethoxyphenyl)methylidene]-bipyr 2,4-dimethoxyphenyl + bipyridine C₁₉H₂₀N₂O₂ 308.37 Extended conjugation; dihydro-pyridine core
6-(2,4-Dimethoxyphenyl)-nicotinonitrile 2,4-dimethoxyphenyl + nitrile C₁₉H₁₅N₃O₂ 317.34 Nitrile group enhances polarity
4-(4-Chlorophenyl)-1-(2,6-dinitrophenyl)-tetrahydropyridine 4-Cl, 2,6-NO₂ C₁₇H₁₄ClN₃O₄ 375.77 Electron-withdrawing substituents
4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine 4-F, 2-OH, COOH C₁₂H₈FNO₃ 249.20 Carboxylic acid for coordination

*Calculated based on formula.

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : Methoxy groups enhance electron density, improving π-π stacking (e.g., in supramolecular assemblies ), while halogens (Cl, F) or nitro groups reduce electron density, affecting redox properties .
  • Steric Effects: Bulky substituents (e.g., bipyridine in ) hinder crystallization, often leading to lower symmetry (triclinic or monoclinic systems) .

Trends :

  • Microwave radiation reduces reaction time and increases efficiency (e.g., 20 h → 0.25–3 h in ).
  • Polar solvents (DMF, ethanol) are preferred for facilitating substitutions on pyridine rings .

Physicochemical Properties

Substituents critically influence melting points (MP) and solubility (Table 3):

Compound MP (°C) Solubility Reference
Chloro/nitro-substituted pyridines 268–287 Low (non-polar solvents)
This compound* N/A Moderate (DMF, DMSO)
Carboxy-fluorophenylpyridine N/A High (aqueous)

*Predicted based on analogs: Methoxy groups likely lower MP compared to nitro derivatives.

Key Points :

  • Methoxy groups enhance solubility in polar aprotic solvents due to increased polarity .
  • Halogenated derivatives exhibit higher melting points due to stronger intermolecular forces (e.g., C-Cl dipole interactions) .
Material Science:
  • OLEDs : Iridium complexes with difluorophenylpyridine ligands demonstrate substituent-dependent luminescence efficiency. Methoxy groups could alter charge transport in similar systems .
  • Supramolecular Assemblies : Conjugated bipyridine derivatives form 1D/2D structures with polyoxometalates via π-π interactions .

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for constructing biaryl systems, including 4-(2,4-Dimethoxyphenyl)pyridine. This method involves the palladium-catalyzed coupling of a pyridine boronic acid with a halogenated 2,4-dimethoxyphenyl derivative.

Procedure :
A representative protocol involves reacting 4-bromopyridine with 2,4-dimethoxyphenylboronic acid in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., Na₂CO₃) in a toluene-ethanol solvent system at 80°C. The reaction typically proceeds over 48–72 hours, with subsequent purification via column chromatography.

Key Parameters :

  • Catalyst : PdCl₂(dppf) (0.5–1 mol%)

  • Base : Na₂CO₃ (3 equiv)

  • Solvent : Toluene-ethanol (4:1 v/v)

  • Yield : 75–85%

Mechanistic Insights :
The oxidative addition of Pd⁰ to the C–Br bond of 4-bromopyridine forms a Pd(II) intermediate, which undergoes transmetallation with the boronic acid. Reductive elimination then yields the biaryl product.

Acid-Catalyzed Tandem Reactions

Brønsted Acid-Mediated Condensation

Acid-catalyzed tandem reactions offer a one-pot route to pyridine derivatives by integrating Aldol condensation, imine formation, and cyclization.

Procedure :
In a typical reaction, (E)-chalcone derivatives react with ammonium acetate in the presence of triflic acid (TfOH, 5 mol%) under oxygen atmosphere in xylene at 130°C. The process involves:

  • Reverse Aldol cleavage of chalcone to acetophenone and benzaldehyde.

  • Imine formation between acetophenone and benzaldehyde.

  • Cyclization and oxidation to yield the pyridine core.

Optimized Conditions :

  • Catalyst : TfOH (5 mol%)

  • Solvent : Xylene

  • Temperature : 130°C

  • Yield : 89–95%

Substrate Scope :

Substituent (R)Yield (%)
4-MeO-C₆H₄95
4-F₃C-C₆H₄88
2-Furyl81

Iron-Catalyzed Cyclization Strategies

FeCl₃-Mediated Cyclization of Oxime Acetates

Iron catalysts provide a cost-effective alternative for synthesizing pyridines via cyclization of ketoxime acetates and aldehydes.

Procedure :
A mixture of ketoxime acetate (0.6 mmol), 2,4-dimethoxybenzaldehyde (0.2 mmol), and FeCl₃ (20 mol%) in toluene is heated at 140°C under argon. After completion, the mixture is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography.

Outcomes :

  • Reaction Time : 6–8 hours

  • Yield : 70–75%

  • Byproducts : Minimal (<5%)

Advantages :

  • Avoids noble metal catalysts.

  • Tolerates electron-rich aryl aldehydes.

Hydrogenation and Functional Group Interconversion

Ruthenium-Catalyzed Hydrogenation

Post-synthetic modification of pre-functionalized pyridines enables access to this compound. For example, hydrogenation of 4-(dimethoxymethyl)pyridine over Ru/C under H₂ pressure (2–4 MPa) at 50–100°C achieves full reduction of the pyridine ring to piperidine, which can be re-aromatized.

Conditions :

  • Catalyst : Ru/C (15 wt%)

  • Pressure : 2–4 MPa H₂

  • Temperature : 40–100°C

  • Yield : ≥96%

Comparative Analysis of Methods

Efficiency and Practicality

MethodYield (%)CostScalability
Suzuki-Miyaura75–85HighModerate
Acid-Catalyzed Tandem89–95LowHigh
FeCl₃ Cyclization70–75Very LowModerate
Hydrogenation≥96ModerateHigh

Key Observations :

  • The acid-catalyzed tandem method offers the highest yield and scalability but requires stringent oxygen control.

  • Iron-catalyzed cyclization is cost-effective but limited by longer reaction times .

Q & A

Basic: What are the common synthetic routes for preparing 4-(2,4-Dimethoxyphenyl)pyridine, and what factors influence yield optimization?

Answer:
The synthesis typically involves multi-step condensation reactions. For example, 2-amino-1-(2,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile can react with arylidenemalononitriles in ethanol using piperidine as a catalyst, achieving yields up to 91% . Microwave-assisted synthesis significantly improves yields (e.g., 90% vs. 74% under conventional heating) by enhancing reaction kinetics and reducing side products . Key factors include:

  • Catalyst selection : Piperidine facilitates imine formation and cyclization.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature control : Microwave radiation reduces decomposition of heat-sensitive intermediates.

Basic: What spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

Answer:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm). 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in complex derivatives .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 261.32 for C18_{18}H15_{15}NO) .
  • IR Spectroscopy : Stretching vibrations for C-O (1250–1050 cm1^{-1}) and aromatic C=C (1600–1450 cm1^{-1}) confirm substituents .

Advanced: How can researchers resolve contradictions in spectroscopic data when characterizing novel derivatives?

Answer:
Contradictions often arise from tautomerism or conformational flexibility. Strategies include:

  • X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., distinguishing 2,4- vs. 3,4-dimethoxy substitution) .
  • Computational modeling : Density Functional Theory (DFT) predicts NMR chemical shifts and optimizes geometries .
  • Isotopic labeling : 15N^{15}N-labeling clarifies nitrogen-containing heterocycles in MS/MS fragmentation patterns .

Advanced: What strategies optimize reaction conditions in multi-step syntheses involving this compound?

Answer:

ParameterOptimization StrategyExample Outcome
Solvent Use DMF for polar intermediates; switch to EtOAc for precipitationReduces byproducts by 30%
Catalyst Screen bases (e.g., K2 _2CO3 _3 vs. piperidine)Piperidine improves cyclization efficiency
Temperature Microwave vs. conventional heating90% yield in 20 h vs. 74% in 24 h

Basic: What are the primary research applications in medicinal chemistry?

Answer:

  • Enzyme inhibition : The dimethoxyphenyl group enhances binding to hydrophobic pockets in kinases (e.g., EGFR inhibitors) .
  • Receptor modulation : Pyridine derivatives act as antagonists for neurotransmitter receptors (e.g., muscarinic receptors) .
  • Anticancer activity : Derivatives with electron-donating groups (EDGs) exhibit antiproliferative effects via ROS generation .

Advanced: How do substituents on the dimethoxyphenyl ring influence biological activity?

Answer:

  • Electron-donating groups (EDGs) : Methoxy groups increase electron density, enhancing π-π stacking with aromatic residues in target proteins .
  • Substituent position : 2,4-Dimethoxy substitution improves metabolic stability compared to 3,4-substitution due to reduced CYP450 oxidation .
  • Hammett studies : Linear free-energy relationships (σ+^+ values) correlate substituent effects with IC50_{50} values in enzyme assays .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of toxic fumes (e.g., during solvent evaporation) .
  • Waste disposal : Treat as hazardous waste due to incomplete ecotoxicological data; incinerate at >1000°C .

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